![molecular formula C7H10N2O2 B052709 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113131-46-7](/img/structure/B52709.png)
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound. It consists of a pyrazole ring with ethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method includes four steps: reaction with a Vilsmeier reagent, cyclization reaction with methyl hydrazine, halogen exchange reaction with a fluorination reagent, and hydrolysis reaction with a sodium hydroxide solution .Molecular Structure Analysis
The molecular structure of “1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazole compounds are used in the synthesis of various derivatives acting as inhibitors and antifungal agents . They are also used in the synthesis of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid” include a white to cream or pale yellow appearance, and it comes in the form of crystals, powder, or crystalline powder . It has a melting point of 136.0-145.0°C .Scientific Research Applications
Core Element in Pyrazole Derivatives
Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Biological Activities
Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, they have garnered substantial interest from researchers .
One-Pot Synthesis
In their research, Kim et al. devised a swift and effective “one-pot” method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids .
Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5-Ol
There is a method for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst .
Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles
Gosselin et al. described a remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, which involves the condensation of 1,3-diketones with arylhydrazines .
Mechanism of Action
Target of Action
Similar compounds such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid are known to inhibit succinate dehydrogenase (sdh) . SDH is a key enzyme in the citric acid cycle and the mitochondrial electron transport chain .
Mode of Action
This inhibition disrupts the energy synthesis of the pathogens by blocking mitochondrial electron transfer between succinate and ubiquinone .
Biochemical Pathways
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, affect the mitochondrial respiration chain by inhibiting succinate dehydrogenase . This inhibition disrupts the citric acid cycle and the mitochondrial electron transport chain, leading to downstream effects on energy production within the cell .
Result of Action
Related compounds that inhibit succinate dehydrogenase can disrupt energy production within the cell, leading to cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-3-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-4-6(7(10)11)5(2)8-9/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJLXXLXQPOQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360087 | |
Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
113131-46-7 | |
Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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